molecular formula C11H9ClN2O3S B1629654 3-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride CAS No. 926921-65-5

3-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride

Cat. No. B1629654
CAS RN: 926921-65-5
M. Wt: 284.72 g/mol
InChI Key: TZKVHSNSPBZGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride” is a chemical compound with the molecular formula C11H9ClN2O3S . It is a versatile material used in scientific research.


Synthesis Analysis

While specific synthesis methods for this compound were not found, it is likely synthesized from related compounds such as "3-[(6-methylpyrazin-2-yl)oxy]benzoic acid" .


Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C11H9ClN2O3S. It includes a benzene ring attached to a sulfonyl chloride group and a methylpyrazin group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.72 . It has a density of 1.4±0.1 g/cm3, a boiling point of 415.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Synthesis of Novel Compounds

Research demonstrates the utility of benzenesulfonyl chloride derivatives in the synthesis of a variety of novel compounds, including pyrazoles, pyridines, and benzoxazinone derivatives. For instance, the reaction of aminopyrazole with benzenesulfonyl chloride has led to substituted 3-methyl-1-phenylpyrazole, which can be further cyclized to produce novel compounds with potential applications in material science and pharmaceuticals (El‐Emary, 2007).

Antimicrobial Activities

Benzenesulfonyl chloride derivatives have been used to synthesize compounds with antimicrobial properties. Novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, synthesized using benzenesulfonyl chloride, have shown effectiveness against various microbial strains, highlighting their potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Structural and Molecular Analysis

The structural and molecular analysis of benzenesulfonyl chloride derivatives has been extensively studied. Research involving X-ray single crystal diffraction and quantum-chemical calculations has provided insights into the electronic structure, hydrogen bonding, and kinetic investigations of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, contributing to the understanding of their chemical behavior and potential applications in various scientific fields (Rublova et al., 2017).

Mechanisms of Sulfonation

Quantum-chemical simulation studies have explored the mechanisms of sulfonation involving benzenesulfonyl chloride derivatives. These studies provide detailed insights into the bimolecular concerted mechanism of nucleophilic substitution SN2, which is crucial for understanding the chemical reactivity and designing new sulfonation reactions with benzenesulfonyl chloride derivatives (Kochetova et al., 2020).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its applications in pharmaceuticals and organic electronic devices suggest it may interact with biological systems or contribute to electronic properties.

Safety and Hazards

This compound is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

3-(6-methylpyrazin-2-yl)oxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3S/c1-8-6-13-7-11(14-8)17-9-3-2-4-10(5-9)18(12,15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKVHSNSPBZGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640381
Record name 3-[(6-Methylpyrazin-2-yl)oxy]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride

CAS RN

926921-65-5
Record name 3-[(6-Methyl-2-pyrazinyl)oxy]benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926921-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(6-Methylpyrazin-2-yl)oxy]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
3-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
3-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride
Reactant of Route 5
3-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride
Reactant of Route 6
3-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.